molecular formula C12H12FN5O3 B5301911 4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

Cat. No. B5301911
M. Wt: 293.25 g/mol
InChI Key: XLJFFGOAKPFQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the inhibition of various enzymes and pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. It also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, inhibit cancer cell growth, and exhibit anti-microbial activity. It has also been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide in lab experiments include its ability to inhibit COX-2 and HDAC, which can be useful in studying the mechanisms of inflammation and gene expression. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide. These include further research on its anti-inflammatory, anti-cancer, and anti-microbial properties, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved properties. Finally, the study of the structure-activity relationship of this compound could provide insights into its mechanism of action and potential therapeutic applications.
In conclusion, 4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new therapeutic applications and analogs with improved properties.

Synthesis Methods

The synthesis of 4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide involves the reaction of 2-fluorobenzoyl chloride with 2-aminoethyl nitrate to form 2-{[(2-fluorobenzoyl)amino]ethyl}nitrate. This compound is then reacted with cyanogen azide to form 4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide.

Scientific Research Applications

4-amino-N-{2-[(2-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

4-amino-N-[2-[(2-fluorobenzoyl)amino]ethyl]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O3/c13-8-4-2-1-3-7(8)11(19)15-5-6-16-12(20)9-10(14)18-21-17-9/h1-4H,5-6H2,(H2,14,18)(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJFFGOAKPFQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=NON=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furazan-3-carboxamide, 4-amino-N-[2-(2-fluorobenzoylamino)ethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.